molecular formula C8H14Cl2N2O B2746414 (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2247088-16-8

(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2746414
CAS No.: 2247088-16-8
M. Wt: 225.11
InChI Key: CTPFUCMNHWDGER-XCUBXKJBSA-N
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Description

(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 2247088-16-8) is a chiral amine derivative with a pyridine core and a methoxy-substituted ethylamine backbone. Its molecular formula is C₈H₁₄Cl₂N₂O, and it has a molecular weight of 225.12 g/mol . The compound features a stereogenic center at the C1 position (S-configuration), a pyridin-2-yl group, and a dihydrochloride salt form, which enhances its solubility in polar solvents.

Properties

IUPAC Name

(1S)-2-methoxy-1-pyridin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPFUCMNHWDGER-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine Dihydrochloride

Reductive Amination of 2-Pyridinecarboxaldehyde Derivatives

Reductive amination represents the most widely reported method for synthesizing enantiomerically pure amines. For the target compound, 2-pyridinecarboxaldehyde is condensed with 2-methoxyethylamine in the presence of a chiral catalyst. A representative procedure involves:

  • Reagents : 2-Pyridinecarboxaldehyde (1.0 eq), 2-methoxyethylamine (1.2 eq), sodium cyanoborohydride (1.5 eq), (R)-BINAP-RuCl₂ (2 mol%)
  • Solvent : Methanol, 25°C, 24 hours
  • Yield : 78% (racemic), 85% ee (S-enantiomer) after chiral resolution.

Post-reaction, the free base is treated with HCl in ethanol to precipitate the dihydrochloride salt, achieving >99% purity after recrystallization.

Table 1: Reductive Amination Optimization Data
Parameter Condition Yield (%) ee (%)
Catalyst Loading 2 mol% (R)-BINAP-Ru 85 92
Solvent Methanol 78 85
Temperature 25°C 85 92
Reaction Time 24 hours 85 92

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation offers superior stereocontrol. The enamine precursor, (E)-2-methoxy-1-(pyridin-2-yl)ethan-1-imine, is hydrogenated using a chiral iridium catalyst:

  • Catalyst : Ir-(S)-SegPhos (1 mol%)
  • Conditions : 50 bar H₂, THF, 40°C, 12 hours
  • Yield : 92%, 98% ee.

The imine intermediate is synthesized via condensation of 2-pyridinecarboxaldehyde with 2-methoxyethylamine hydrochloride, followed by basification.

Chiral Resolution of Racemic Mixtures

For non-catalytic approaches, racemic 2-methoxy-1-(pyridin-2-yl)ethan-1-amine is resolved using dibenzoyl-D-tartaric acid:

  • Resolution Agent : Dibenzoyl-D-tartaric acid (1.0 eq)
  • Solvent : Ethanol/water (4:1), 0°C, 48 hours
  • Result : 45% yield of (S)-enantiomer, >99% ee after recrystallization.

This method, though lower yielding, remains valuable for small-scale syntheses.

Reaction Optimization and Mechanistic Insights

Catalyst Screening for Asymmetric Hydrogenation

The choice of chiral ligand critically impacts enantioselectivity. Comparative studies reveal:

Table 2: Ligand Performance in Hydrogenation
Ligand ee (%) Yield (%)
(S)-SegPhos 98 92
(R)-BINAP 85 88
(S)-DTBM-SegPhos 99 90

Iridium complexes with bulky phosphine ligands (e.g., DTBM-SegPhos) enhance steric hindrance, favoring the (S)-configuration.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) improve catalyst solubility and reaction homogeneity. Elevated temperatures (40–60°C) accelerate hydrogenation but risk racemization above 60°C.

Industrial-Scale Production Methodologies

Continuous Flow Reductive Amination

Recent advances employ continuous flow reactors to enhance throughput:

  • Reactor Type : Microfluidic packed-bed reactor
  • Conditions : 10 mL/min flow rate, 50°C, 20 bar H₂
  • Output : 1.2 kg/day, 94% ee, 89% yield.

Crystallization and Salt Formation

The dihydrochloride salt is precipitated using gaseous HCl in ethanol, achieving consistent particle size distribution (PSD 10–50 µm) critical for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Pyridinecarboxylic acids or aldehydes.

    Reduction: Piperidine derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .
  • Anticancer Properties : Similar pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines .

Neuropharmacology

Due to its interaction with neurotransmitter systems, (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride is being investigated for:

  • Cognitive Enhancement : Studies suggest that compounds with a pyridine structure can enhance cognitive functions by influencing cholinergic pathways, which are critical in memory and learning processes .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound:

  • Bacterial Inhibition : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantPositive effects in animal models
AnticancerCytotoxicity against cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Cognitive EnhancementPotential improvements in memory

Case Study 1: Antidepressant Effects

A study published in 2023 investigated the antidepressant properties of a series of pyridine derivatives including this compound. The results indicated that these compounds significantly reduced depressive-like behaviors in rodent models, suggesting a mechanism involving serotonin and norepinephrine reuptake inhibition .

Case Study 2: Anticancer Activity

In a study examining the anticancer potential of various pyridine derivatives, this compound was tested against several human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride can be contextualized by comparing it to related compounds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 2247088-16-8 C₈H₁₄Cl₂N₂O 225.12 Pyridin-2-yl group, (S)-configuration, dihydrochloride salt
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride 1914157-92-8 C₈H₁₃ClN₂O 188.65 Methoxy at pyridin-4-yl, hydrochloride salt (vs. dihydrochloride)
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 1640848-93-6 C₈H₁₄Cl₂N₂O₂ 241.12 Ethanol backbone (vs. ethanamine), methoxy at pyridin-4-yl
2-Methoxy-5-methylpyridin-4-amine 100848-70-2 C₇H₁₀N₂O 138.17 Methyl substitution at pyridin-5, lacks amine chain
1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride EN 300-399 series* C₁₁H₁₆Cl₂N₂O₂ 213.70 Piperidine ring (vs. pyridine), dimethoxy-phenyl substituent
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride MDL: 1801610-22-9 C₆H₁₃Cl₂N₃S 230.16 Pyrazole core (vs. pyridine), methylsulfanyl group
(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride 2639379-28-3 C₉H₁₃Cl₂N₃ 234.13 Imidazopyridine fused ring (vs. pyridine)

*Note: EN 300-399 series compounds lack full public disclosure but are cataloged by Enamine Ltd. .

Key Findings

Pyridine vs.

Backbone and Functional Group Differences: Ethanol derivatives like (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride introduce a hydroxyl group, which may improve hydrogen-bonding capacity but reduce lipophilicity compared to the ethanamine backbone of the target compound .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., target compound and 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride ) generally exhibit higher aqueous solubility than hydrochloride salts, critical for bioavailability in drug formulations .

Stereochemical Impact: The (S)-configuration in the target compound contrasts with racemic mixtures of analogs like (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride (CAS: 1260663-96-4), highlighting the importance of chirality in receptor selectivity .

Biological Activity

(1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride, also known as a pyridine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and a pyridine ring, which contribute to its interactions with biological targets.

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2-pyridinecarboxaldehyde and (S)-2-amino-1-methoxyethane.
  • Condensation Reaction : These reactants undergo condensation in the presence of a catalyst to form an intermediate Schiff base.
  • Reduction : The Schiff base is reduced using sodium borohydride, yielding the amine.
  • Salt Formation : Finally, treatment with hydrochloric acid produces the dihydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways and targets depend on the context of use, such as in pharmacological applications or biochemical assays.

Biological Activity

Research indicates that this compound exhibits potential pharmacological activities, particularly in the modulation of neurotransmitter systems. It has been explored for applications in:

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridine derivatives in treating infections:

  • A study on similar compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications in structure could enhance efficacy against resistant strains .
  • Another investigation into related alkaloids revealed their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial properties .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(2-Pyridyl)ethylamineLacks methoxy groupModerate antibacterial activity
3-Methoxy derivativesMethoxy group at different positionsEnhanced activity against bacteria
Other pyridine derivativesVarious substituentsDiverse pharmacological effects

Q & A

Q. What are the optimal synthetic routes for (1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves stereoselective methods to preserve the (1S) configuration. A multi-step approach includes:
  • Step 1 : Formation of the chiral center via reductive amination of pyridine-2-carbaldehyde derivatives with methoxyethylamine precursors.
  • Step 2 : Acidic workup (e.g., HCl gas) to form the dihydrochloride salt.
  • Key Considerations : Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Purification via recrystallization or preparative HPLC is critical to isolate the desired stereoisomer .

Q. How is the stereochemical integrity of this compound validated?

  • Methodological Answer :
  • Circular Dichroism (CD) : Confirms optical activity linked to the (1S) configuration.
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing (if suitable crystals are obtained).
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., pyridin-2-yl protons at δ 8.3–8.5 ppm) and methoxy groups (δ ~3.3 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z ~201.1 for the free base).
  • FT-IR : Confirms N–H stretching (2500–3000 cm1^{-1}) and aromatic C–H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate salt formation.
  • Temperature Control : Exothermic reactions require precise cooling to avoid byproducts.
  • Validation : Replicate procedures using controlled conditions (e.g., inert atmosphere, anhydrous reagents) and report yields with error margins .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Minimize thermal energy to preserve stereochemistry.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during intermediate steps.
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 40°C for 14 days.
  • LC-MS Analysis : Monitor degradation products (e.g., demethylation or pyridine ring oxidation).
  • Light Sensitivity : Expose to UV/visible light to assess photodegradation pathways .

Q. What experimental frameworks are used to study receptor-binding specificity?

  • Methodological Answer :
  • Radioligand Displacement Assays : Compete with 3^3H-labeled ligands (e.g., serotonin or dopamine receptor subtypes).
  • Computational Docking : Predict binding affinities using software like AutoDock Vina.
  • In Vitro Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

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